molecular formula C10H14N2O2 B3079635 methyl (2Z)-azepan-2-ylidene(cyano)acetate CAS No. 1071933-02-2

methyl (2Z)-azepan-2-ylidene(cyano)acetate

Cat. No.: B3079635
CAS No.: 1071933-02-2
M. Wt: 194.23
InChI Key: ULGRTUCDHFWOMM-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-azepan-2-ylidene(cyano)acetate is a chemical compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and an ester group (–COOCH3) attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-azepan-2-ylidene(cyano)acetate typically involves the reaction of azepane with methyl cyanoacetate under specific conditions. One common method is the cyanoacetylation of azepane, where methyl cyanoacetate reacts with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-azepan-2-ylidene(cyano)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2Z)-azepan-2-ylidene(cyano)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active

Properties

IUPAC Name

methyl (2Z)-2-(azepan-2-ylidene)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)8(7-11)9-5-3-2-4-6-12-9/h12H,2-6H2,1H3/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGRTUCDHFWOMM-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1CCCCCN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\1/CCCCCN1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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